2-(3-Methoxyphenyl)-6-methylbenzoic acid
Overview
Description
2-(3-Methoxyphenyl)-6-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct methylation of phenolic compounds using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl-6-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-(3-methoxyphenyl)-6-methylbenzyl alcohol.
Scientific Research Applications
2-(3-Methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the methyl group on the benzoic acid moiety.
3-Methoxybenzoic acid: Contains a methoxy group but differs in the position and presence of the methyl group.
Uniqueness
2-(3-Methoxyphenyl)-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJUQJDEZXKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689144 | |
Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-32-6 | |
Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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